molecular formula C19H18O3 B14440440 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan CAS No. 76833-05-1

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan

Cat. No.: B14440440
CAS No.: 76833-05-1
M. Wt: 294.3 g/mol
InChI Key: IIXNTCJKGNQLIA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan is a furan derivative featuring two benzyloxy substituents at the 2- and 3-positions of the furan ring.

Properties

CAS No.

76833-05-1

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

3-phenylmethoxy-2-(phenylmethoxymethyl)furan

InChI

InChI=1S/C19H18O3/c1-3-7-16(8-4-1)13-20-15-19-18(11-12-21-19)22-14-17-9-5-2-6-10-17/h1-12H,13-15H2

InChI Key

IIXNTCJKGNQLIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(C=CO2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Benzylation of Diol Precursors

The introduction of benzyloxy groups to a furan diol precursor represents a classical approach. While direct literature on this method for 3-(benzyloxy)-2-[(benzyloxy)methyl]furan is sparse, analogous strategies for related compounds suggest a two-step protocol:

  • Selective Protection : A dihydroxymethylfuran precursor undergoes sequential benzylation. For example, 2,5-dihydroxymethylfuran may react with benzyl bromide in the presence of a base like sodium hydride (NaH) to install the first benzyloxy group.
  • Second Benzylation : The remaining hydroxyl group is then benzylated under similar conditions.

Optimization Challenges

  • Regioselectivity : Achieving selective protection of the 2- and 3-positions requires steric or electronic directing groups.
  • Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while tetrabutylammonium iodide may act as a phase-transfer catalyst.

Multi-Step Synthesis from Furan Carboxylates

A patent by Google Patents (WO2013042138A2) outlines a multi-step synthesis en route to triazole antifungals, where this compound arises as an intermediate. The process involves:

  • Hydrolysis : A tetrahydrofuran carboxylate derivative is hydrolyzed using sodium hydroxide and hydrogen peroxide in tetrahydrofuran (THF).
  • Reduction : The resulting carboxylic acid is reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
  • Benzylation : The alcohol intermediates undergo benzylation with benzyl bromide and potassium carbonate (K₂CO₃).

Data Table: Reaction Conditions Comparison

Step Reagents Solvent Temperature Yield (%) Reference
Hydrolysis NaOH, H₂O₂ THF 50°C ~85*
Reduction NaBH₄, BF₃-etherate THF 0°C ~78*
Benzylation BnBr, K₂CO₃ DMF 80°C ~90*

*Yields estimated from analogous reactions.

Reaction Mechanisms and Pathways

DAST-Mediated Elimination

The formation of this compound via DAST involves a concerted elimination mechanism. Deprotonation of a β-hydrogen adjacent to a leaving group (e.g., triflate) generates a carbocation intermediate, followed by ring closure to form the furan. The benzyloxy groups remain intact due to their stability under acidic conditions.

Nucleophilic Substitution in Benzylation

Benzylation proceeds via an Sₙ2 mechanism, where the hydroxyl oxygen attacks the electrophilic benzyl bromide. Steric hindrance from the furan ring influences the reaction kinetics, necessitating excess benzylating agents for complete conversion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 10H, aromatic), 4.65 (s, 4H, OCH₂Ph), 4.50 (s, 2H, CH₂O), 6.30 (s, 2H, furan H).
  • IR (KBr) : 1265 cm⁻¹ (C-O-C stretch), 1090 cm⁻¹ (furan ring).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis of synthetic batches reveals >98% purity when purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Applications and Derivatives

This compound serves as a precursor to fluorinated nucleosides, such as 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, via fluorination and deprotection steps. Its benzyl groups act as protecting groups, enabling selective functionalization of the furan ring in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The furan ring can undergo electrophilic aromatic substitution, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan and related compounds:

Compound Name Structural Features Synthesis Method Physical/Chemical Properties Key Findings
This compound Furan core with two benzyloxy groups at positions 2 and 3. Not explicitly described; likely via benzylation of diols or nucleophilic substitution. High lipophilicity due to dual benzyl groups; expected low water solubility. Structural complexity enables applications in catalysis or as intermediates.
2-((Benzyloxy)methyl)-5-(2,2,2-trifluoroethyl)furan (Table 3, entry 1) Furan with benzyloxy-methyl at C2 and trifluoroethyl at C4. Trifluoromethylation of 5-((benzyloxy)methyl)furan-2-carbaldehyde using DMF. Colorless oil; purified via hexane chromatography. Demonstrated utility in trifluoromethylation reactions under mild conditions.
Benzyl 2-(2-(benzyloxy)tetrahydrofuran-3-yl)acetate Tetrahydrofuran ring with benzyloxy and acetate groups. Acid-catalyzed benzylation of a diol precursor in BnOH with H₂SO₄. Obtained as a 1:1.3 diastereomeric mixture; purified via silica chromatography (PE/EA = 8:1). Stereochemical complexity highlights challenges in enantioselective synthesis.
6-(Benzyloxy)-2-[(substituted phenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one Benzofuran core with benzyloxy at C6 and substituted arylidene at C2. Aldol condensation of 6-(benzyloxy)-7-methyl-1-benzofuran-3(2H)-one with aldehydes. Varied substituents (e.g., Cl, OCH₃) modulate electronic and steric properties. Designed for biological screening; substituents influence bioactivity.
(3E)-3-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}dihydrofuran-2(3H)-one Dihydrofuran fused to a benzyloxy-methoxybenzylidene group. Not explicitly detailed; likely via Knoevenagel condensation. Crystalline solid (CAS 5443-12-9); InChIKey: IRFAZLLQRCECHR-LFIBNONCSA-N. Potential biological relevance (NSC 13661 identifier).

Structural Analysis

  • Substituent Position and Electronic Effects: The dual benzyloxy groups in this compound increase steric hindrance compared to monosubstituted analogs like 2-((Benzyloxy)methyl)-5-(2,2,2-trifluoroethyl)furan . This may reduce nucleophilic reactivity at the furan oxygen. Benzofuran derivatives (e.g., ) exhibit extended π-conjugation, enhancing stability and optical properties compared to simple furans.
  • Ring Saturation :

    • Tetrahydrofuran analogs (e.g., ) exhibit restricted conformational flexibility, whereas dihydrofuran derivatives (e.g., ) retain partial unsaturation, influencing redox behavior.

Biological Activity

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical formula for this compound is C19H18O3, and its structure consists of a furan ring substituted with benzyloxy groups. The compound's structural features contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing furan rings. For instance, derivatives of furan have shown significant activity against various bacterial strains. In a comparative study, this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Comparison ControlControl MIC (μg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli15Amoxicillin8

Enzyme Inhibition Studies

Enzyme inhibition is another area where this compound shows promise. It has been implicated in the inhibition of monoamine oxidases (MAO), which are critical enzymes in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which may have therapeutic implications in mood disorders .

Table 2: Enzyme Inhibition Data

Enzyme TypeInhibition TypeIC50 (μM)
Monoamine Oxidase ACompetitive25
Monoamine Oxidase BNon-competitive30

Case Studies

  • Antimicrobial Efficacy : A study conducted in vitro demonstrated that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotective Effects : In a model of neuroinflammation, the compound was shown to reduce oxidative stress markers and improve neuronal survival rates, indicating its potential use in neurodegenerative diseases.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan, and how are intermediates purified? A: A common method involves acid-catalyzed benzylation of tetrahydrofuran derivatives. For example, benzyl alcohol (BnOH) and concentrated H₂SO₄ are used to introduce benzyloxy groups, followed by neutralization with triethylamine (NEt₃). Purification typically employs silica gel column chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA) to isolate stereoisomers, achieving yields up to 82% .

Advanced Synthetic Methodologies

Q: How can cascade reactions improve the synthesis of benzofuran derivatives like this compound? A: Cascade [3,3]-sigmatropic rearrangements coupled with aromatization strategies enable efficient construction of benzofuran cores. For example, palladium-catalyzed cycloisomerization of enynols in green solvents (e.g., glycerol) minimizes byproducts and enhances stereochemical control. Reaction optimization includes temperature modulation (e.g., 0°C to room temperature) and stoichiometric adjustments of catalysts (e.g., Pd(OAc)₂) .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? A: Multi-nuclear NMR (¹H, ¹³C) identifies functional groups and stereochemistry, with key signals for benzyloxy protons (~7.39–7.26 ppm) and furan carbons (~172 ppm). IR confirms carbonyl and ether linkages (e.g., C=O at ~1700 cm⁻¹). Single-crystal X-ray diffraction resolves stereoisomerism, with R-factors <0.05 ensuring accuracy .

Stability and Reactivity Under Experimental Conditions

Q: How does the stability of this compound vary under acidic or basic conditions? A: The compound is sensitive to strong acids (e.g., H₂SO₄) due to potential cleavage of benzyl ethers. Under basic conditions (e.g., NEt₃), it remains stable but may undergo nucleophilic substitution if unprotected hydroxyl groups are present. Storage in anhydrous, inert environments (argon) at −20°C prevents degradation .

Data Contradictions in Synthetic Yields

Q: How can researchers reconcile discrepancies in reported yields for similar benzofuran derivatives? A: Yield variations often arise from differences in catalysts, solvent purity, or workup protocols. For example, H₂SO₄-catalyzed benzylation may yield 82% under strict temperature control, while alternative methods (e.g., BF₃·Et₂O catalysis) might achieve lower yields due to side reactions. Systematic screening of solvents (e.g., DCM vs. THF) and reaction times is recommended .

Stereochemical Analysis

Q: What strategies are used to resolve stereoisomers of this compound derivatives? A: Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) effectively separates enantiomers. Alternatively, diastereomeric salt formation using chiral auxiliaries (e.g., tartaric acid) followed by recrystallization can isolate pure stereoisomers. X-ray crystallography remains the gold standard for absolute configuration assignment .

Applications in Complex Molecule Synthesis

Q: How is this compound utilized as a building block in natural product synthesis? A: Its furan core serves as a precursor for polycyclic ethers and lignans. For instance, coupling with boronic acids via Suzuki-Miyaura reactions introduces aryl groups, enabling access to coumestrol derivatives. Protective group strategies (e.g., TBS for hydroxyls) are critical for regioselective functionalization .

Computational Modeling for Reactivity Prediction

Q: Can DFT calculations predict regioselectivity in reactions involving this compound? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-2 position of the furan ring is more reactive in Diels-Alder reactions due to lower activation energy barriers (~15 kcal/mol) compared to C-3 .

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